molecular formula C23H17N5O2S B3028521 Tgfbr1-IN-1 CAS No. 2170830-26-7

Tgfbr1-IN-1

Cat. No. B3028521
CAS RN: 2170830-26-7
M. Wt: 427.5 g/mol
InChI Key: KCSAJXDPYPCGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tgfbr1-IN-1 is an ALK5 inhibitor extracted from patent WO2018004290A1, Compound 33 . The protein encoded by the TGFBR1 gene forms a heteromeric complex with type II TGF-beta receptors when bound to TGF-beta, transducing the TGF-beta signal from the cell surface to the cytoplasm . The encoded protein is a serine/threonine protein kinase .

Scientific Research Applications

TGFβ Signaling and Female Reproductive Tract Function

TGFβ signaling, mediated by TGFβ type 1 receptor (TGFBR1), plays a critical role in female reproductive health. Studies using a mouse model with conditional knockout of Tgfbr1 in the female reproductive tract revealed the essential role of TGFBR1 in reproductive tract integrity and function. Tgfbr1 knockout females exhibited sterility and developed structural and functional abnormalities in the oviduct and uterus, highlighting TGFBR1's importance in female reproduction (Li et al., 2011).

TGFBR1 Polymorphisms and Cancer Risk

The TGFBR16A polymorphism, a variant of TGFBR1, has been associated with increased risk of various cancers, including breast, ovarian, colorectal, and hematological malignancies. A meta-analysis of case-control studies found that carriers of TGFBR16A have a 26% increased risk of cancer, with homozygotes exhibiting twice the risk of heterozygotes (Kaklamani et al., 2003).

TGFBR1*6A in Breast Cancer Cell Migration and Invasion

TGFBR16A, a common variant of TGFBR1, enhances the migration and invasion of MCF-7 breast cancer cells. This enhancement occurs through activation of the RhoA and ERK pathways, independent of TGF-β signaling. The study suggests a potential role for TGFBR16A in cancer progression (Rosman et al., 2008).

TGFBR1 in Marfan Syndrome

While mutations in TGFBR1 and TGFBR2 are consistently associated with Loeys-Dietz syndrome, their role in Marfan syndrome (MFS) is less clear. A study on the role of TGFBR1 and TGFBR2 genetic variants in MFS found no pathogenic mutations in these genes among patients with MFS, suggesting that while these genes may modulate the severity of cardiovascular manifestations in MFS, they are not major determinants of the MFS phenotype (De Cario et al., 2017).

TGFBR1 in Decidual Development

Uterine-specific deletion of Tgfbr1 significantly impacts the development of the decidua, a structure crucial for embryo development. This study found altered developmental dynamics and gene expression in the decidua of TGFBR1-deficient mice, underscoring the importance of TGFBR1 in uterine epithelial and stromal compartments for decidual integrity (Fang et al., 2020).

TGFBR1 in Haemonchus contortus Development

The gene Hc-tgfbr1, encoding a TGF-β type I receptor-like molecule, plays a crucial role in the developmental transition from free-living to parasitic stages in Haemonchus contortus. The study suggests a functional involvement of TGFBR1-like signaling in parasitic nematode development (He et al., 2018).

Somatic Acquisition of TGFBR1*6A in Cancer

TGFBR16A is somatically acquired in various cancers, including head and neck and colorectal cancers. This acquisition suggests that TGFBR16A may confer a growth advantage in cancer development, highlighting its potential as a therapeutic target in cancer (Pasche et al., 2005).

TGFBR1 Variants and Familial Colorectal Cancer Risk

Contrary to earlier suggestions, a study found no substantial support for the hypothesis that TGFBR1 variants, TGFBR1*6A or Int7G24A, contribute significantly to familial colorectal cancer risk. This finding highlights the complexity of genetic factors in cancer risk assessment (Lundin et al., 2009).

TGFBR1 Variants in Swedish Breast Cancer Patients

In a study of Swedish familial and sporadic breast cancer patients, the TGFBR1*6A variant was associated with an increased risk of low-risk familial breast cancer and a marker for poorly differentiated breast cancer. No overall association was found between TGFBR1 variants and breast cancer risk (Song et al., 2007).

TGFBR1*6A in Osteosarcoma

TGFBR1*6A, a variant of TGFBR1, is associated with increased susceptibility and metastasis spread in osteosarcoma, indicating its role as a risk factor for this cancer type (Hu et al., 2010).

Mechanism of Action

The TGFBR1 gene provides instructions for making a protein called transforming growth factor-beta (TGF-β) receptor type 1. This receptor transmits signals from the cell surface into the cell through a process called signal transduction . TGFBR1 or transforming growth factor, beta-receptor 1 is a member of the TGFβ receptor subfamily and is a ser/thr protein kinase that forms a heteromeric complex with type II TGF‐beta receptors when bound to TGF‐beta, transducing the TGF‐beta signal from the cell surface to the cytoplasm .

properties

IUPAC Name

5-(1,3-benzothiazol-6-yl)-N-(4-hydroxyphenyl)-1-(6-methylpyridin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2S/c1-14-3-2-4-22(25-14)28-20(15-5-10-18-21(11-15)31-13-24-18)12-19(27-28)23(30)26-16-6-8-17(29)9-7-16/h2-13,29H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSAJXDPYPCGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tgfbr1-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tgfbr1-IN-1
Reactant of Route 2
Tgfbr1-IN-1
Reactant of Route 3
Reactant of Route 3
Tgfbr1-IN-1
Reactant of Route 4
Tgfbr1-IN-1
Reactant of Route 5
Tgfbr1-IN-1
Reactant of Route 6
Tgfbr1-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.